![molecular formula C11H7F3N2O2 B3085155 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152539-99-5](/img/structure/B3085155.png)
5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H7F3O3 . The presence of the trifluoromethyl group and the pyrazole ring are key features of this compound.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, in Suzuki-coupling reactions, it can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also participate in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.18 . The presence of the trifluoromethyl group can significantly influence the properties of the compound.Scientific Research Applications
Antimicrobial Activity
- Structure and Properties : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized. Its electron-withdrawing substituent significantly increases acidity compared to analogues .
- Mechanism of Action : Similar to the approved benzoxaborole antifungal drug (AN2690, Tavaborole), this compound may inhibit cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms. Docking studies suggest binding to Candida albicans LeuRS .
- Antimicrobial Activity : The compound exhibits moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of Tavaborole .
Suzuki-Miyaura Coupling Reactions
- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid, a related compound, serves as a reactant for Suzuki-Miyaura cross-coupling reactions. These reactions are valuable in organic synthesis .
Vinylic MIDA Boronates Synthesis
- Application : trans-2-4-(Trifluoromethyl)phenyl vinylboronic acid is used in the preparation of vinylic MIDA boronates. These compounds find applications in various synthetic processes .
Antitumor Agents
- Application : The compound (1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl] has been studied for its antitumor properties. Ongoing research aims to evaluate its efficacy and develop efficient synthesis methods.
Hereditary Angioedema (HAE) Treatment
- Application : Berotralstat, a derivative of 5-(trifluoromethyl)pyrazole-3-carboxamide, is an FDA-approved treatment for HAE. It targets inflammation caused by a mutation in the SERPING1 gene .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBYYURUMWZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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